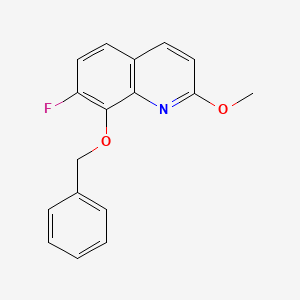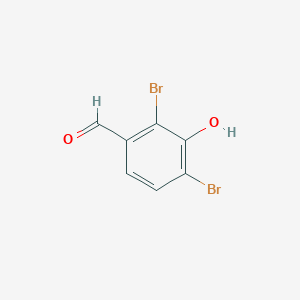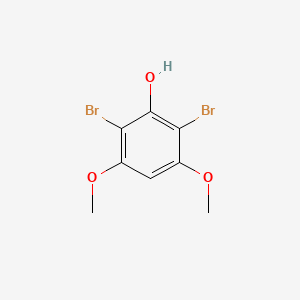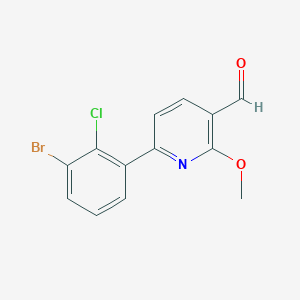
6-(3-Bromo-2-chlorophenyl)-2-methoxynicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Bromo-2-chlorophenyl)-2-methoxy-3-pyridinecarboxaldehyde is an organic compound that belongs to the class of pyridinecarboxaldehydes. This compound is characterized by the presence of a bromine and chlorine atom on the phenyl ring, a methoxy group on the pyridine ring, and an aldehyde functional group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromo-2-chlorophenyl)-2-methoxy-3-pyridinecarboxaldehyde typically involves multi-step chemical reactionsThe final step involves the formation of the aldehyde group through oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Key steps include the controlled addition of bromine and chlorine to the phenyl ring and the use of specific catalysts to facilitate the formation of the aldehyde group .
Analyse Chemischer Reaktionen
Types of Reactions
6-(3-Bromo-2-chlorophenyl)-2-methoxy-3-pyridinecarboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 6-(3-Bromo-2-chlorophenyl)-2-methoxy-3-pyridinecarboxylic acid.
Reduction: Formation of 6-(3-Bromo-2-chlorophenyl)-2-methoxy-3-pyridinecarbinol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(3-Bromo-2-chlorophenyl)-2-methoxy-3-pyridinecarboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 6-(3-Bromo-2-chlorophenyl)-2-methoxy-3-pyridinecarboxaldehyde involves its interaction with specific molecular targets and pathways. The presence of the bromine and chlorine atoms on the phenyl ring can enhance its reactivity and binding affinity to biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-4-chlorobenzaldehyde
- 3-Bromo-2-chloro-6-methylpyridine
- 6-Bromo-2-chloro-3-methylheptane
Uniqueness
6-(3-Bromo-2-chlorophenyl)-2-methoxy-3-pyridinecarboxaldehyde is unique due to the combination of its functional groups and the specific positions of the bromine and chlorine atoms on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C13H9BrClNO2 |
|---|---|
Molekulargewicht |
326.57 g/mol |
IUPAC-Name |
6-(3-bromo-2-chlorophenyl)-2-methoxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H9BrClNO2/c1-18-13-8(7-17)5-6-11(16-13)9-3-2-4-10(14)12(9)15/h2-7H,1H3 |
InChI-Schlüssel |
IBLUUUWDTBKEIH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=N1)C2=C(C(=CC=C2)Br)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


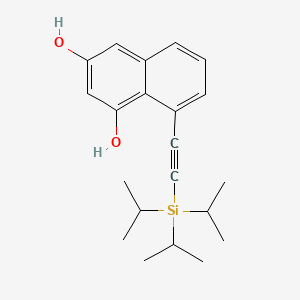


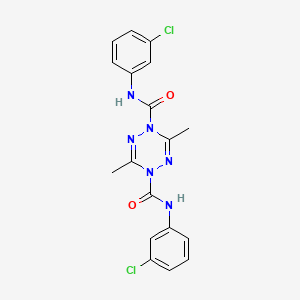
![5-Ethynyl-1-methyl-1H-benzo[d]imidazole](/img/structure/B13935156.png)

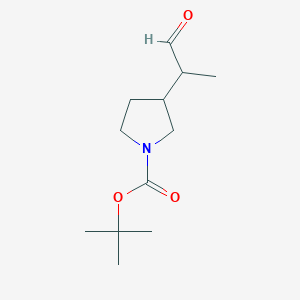

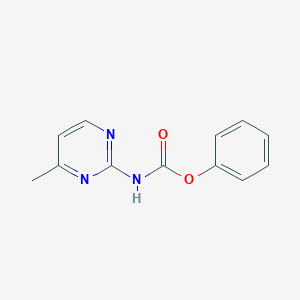
![(2-Methoxy-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13935175.png)
